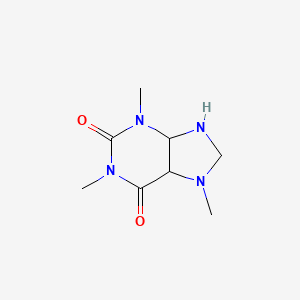
2-Henicosyl-1h-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Henicosyl-1h-benzimidazole is a compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of benzimidazole derivatives, including 2-Henicosyl-1h-benzimidazole, typically involves the condensation of o-phenylenediamine with various reagents. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Reaction with Carbon Disulfide in Alkaline Alcoholic Solution: This method uses carbon disulfide in an alkaline alcoholic solution to produce benzimidazole derivatives.
Reaction with Aromatic or Aliphatic Aldehydes: Benzimidazoles can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes.
Chemical Reactions Analysis
2-Henicosyl-1h-benzimidazole undergoes various chemical reactions, including:
Scientific Research Applications
2-Henicosyl-1h-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiparasitic activities.
Medicine: It is being explored for its potential anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Henicosyl-1h-benzimidazole involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, it may inhibit the activity of certain enzymes involved in cell proliferation . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its biological activity .
Comparison with Similar Compounds
2-Henicosyl-1h-benzimidazole can be compared with other benzimidazole derivatives, such as:
Albendazole: Known for its antiparasitic activity.
Mebendazole: Another antiparasitic agent.
Thiabendazole: Used for its antifungal and antiparasitic properties.
Osimertinib: An anticancer drug based on the benzimidazole scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
Properties
CAS No. |
5805-28-7 |
|---|---|
Molecular Formula |
C28H48N2 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
2-henicosyl-1H-benzimidazole |
InChI |
InChI=1S/C28H48N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-28-29-26-23-21-22-24-27(26)30-28/h21-24H,2-20,25H2,1H3,(H,29,30) |
InChI Key |
SFZYGITYRVDSJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



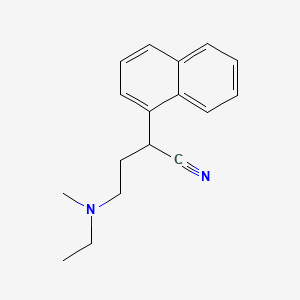
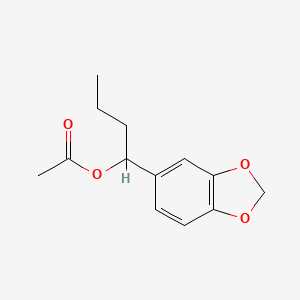
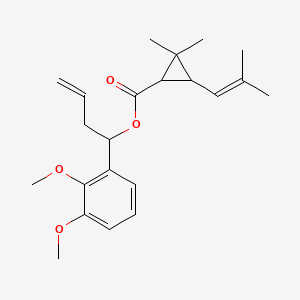
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)

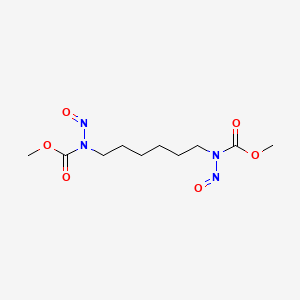
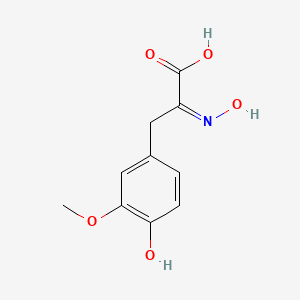
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
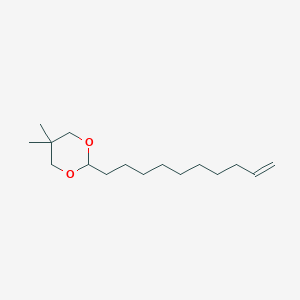
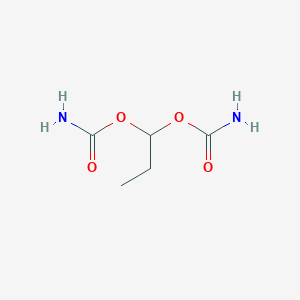
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)
